(p-Methylbenzylidene)-cyclohexyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Methylbenzylidene)-cyclohexyl-amine is an organic compound characterized by the presence of a cyclohexylamine group bonded to a p-methylbenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Methylbenzylidene)-cyclohexyl-amine typically involves the condensation reaction between p-methylbenzaldehyde and cyclohexylamine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(p-Methylbenzylidene)-cyclohexyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
(p-Methylbenzylidene)-cyclohexyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (p-Methylbenzylidene)-cyclohexyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (p-Methylbenzylidene)-benzyl-amine
- (p-Methylbenzylidene)-pentyl-amine
- 1,3:2,4-di(3,4-dimethylbenzylidene) sorbitol
Uniqueness
(p-Methylbenzylidene)-cyclohexyl-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or industrial uses, making it a valuable compound for further research and development.
Properties
CAS No. |
65815-58-9 |
---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-cyclohexyl-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H19N/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3 |
InChI Key |
METAARIXCOAZDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.